molecular formula C9H8F2O3 B6317079 2,3-Difluoro-4,5-dimethoxybenzaldehyde CAS No. 172657-04-4

2,3-Difluoro-4,5-dimethoxybenzaldehyde

Cat. No.: B6317079
CAS No.: 172657-04-4
M. Wt: 202.15 g/mol
InChI Key: FMRKIWKURWEJCE-UHFFFAOYSA-N
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Description

2,3-Difluoro-4,5-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H8F2O3 and a molecular weight of 202.16 g/mol It is characterized by the presence of two fluorine atoms and two methoxy groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-4,5-dimethoxybenzaldehyde typically involves the fluorination of 4,5-dimethoxybenzaldehyde. One common method includes the use of a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms in this compound can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can be achieved using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous or alkaline medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: NaOMe in methanol, KOtBu in tert-butanol.

Major Products:

Scientific Research Applications

2,3-Difluoro-4,5-dimethoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4,5-dimethoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

  • 2,4-Difluorobenzaldehyde
  • 2,5-Difluorobenzaldehyde
  • 3,5-Difluorobenzaldehyde

Comparison: 2,3-Difluoro-4,5-dimethoxybenzaldehyde is unique due to the specific positioning of its fluorine and methoxy groups, which can significantly influence its reactivity and interactions compared to other difluorobenzaldehydes. For instance, the methoxy groups can donate electron density through resonance, affecting the compound’s overall electronic properties and making it more reactive in certain types of chemical reactions .

Properties

IUPAC Name

2,3-difluoro-4,5-dimethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-13-6-3-5(4-12)7(10)8(11)9(6)14-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRKIWKURWEJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C=O)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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